1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride

Catalog No.
S16114072
CAS No.
M.F
C10H24Cl2N2
M. Wt
243.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydro...

Product Name

1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride

IUPAC Name

1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.21 g/mol

InChI

InChI=1S/C10H22N2.2ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;;/h9,12H,3-8,11H2,1-2H3;2*1H

InChI Key

SJCRYXQLKLEVBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCCCC1)N.Cl.Cl

1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride, with the CAS number 1794-25-8, is a chemical compound characterized by its molecular formula C10H24Cl2N2C_{10}H_{24}Cl_{2}N_{2} and a molecular weight of approximately 243.22 g/mol. This compound features two amine groups and is classified as a diamine due to the presence of two amino functional groups in its structure. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and other polar solvents.

Typical of amines, such as:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides to produce higher alkyl derivatives.
  • Nitration: Under specific conditions, it may react with nitrous acid to yield nitrosamines.

The reactivity of the amine groups allows for further derivatization, making this compound useful in organic synthesis.

Synthesis of 1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride typically involves:

  • Starting Materials: The synthesis may start from cyclohexylamine and 2-methylpropanediamine or their derivatives.
  • Reaction Conditions: The reaction may be carried out under reflux conditions using solvents such as ethanol or methanol.
  • Salt Formation: The final product is obtained by treating the base form with hydrochloric acid to yield the dihydrochloride salt.

Interaction studies for 1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride are necessary to understand its potential effects when combined with other compounds. Such studies typically focus on:

  • Synergistic Effects: Evaluating how this compound may enhance or inhibit the activity of other drugs.
  • Toxicological Assessments: Investigating any adverse effects when used in conjunction with other chemicals.

Several compounds share structural similarities with 1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Methylpropane-1,2-diamine;dihydroiodide15444-85-6Contains iodine instead of chloride
1,2-Diaminopropane107-15-3Simple diamine structure without cyclohexyl
N'-Cyclohexyl-2-methylpropane-1,3-diamine24271951Contains a different amine configuration
1,2-Diamino-2-methylpropane dihydrochlorideNot listedSimilar amine structure but different substituents

Uniqueness

1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride is unique due to its specific cyclohexyl substitution and the presence of two amino groups at adjacent carbon atoms. This structural configuration may impart distinct physical and chemical properties compared to other diamines, influencing its solubility and reactivity profiles.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

242.1316542 g/mol

Monoisotopic Mass

242.1316542 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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